2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine
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Overview
Description
2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The compound’s structure consists of a benzisothiazole ring fused with an amine group, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine typically involves the reaction of 1,2-benzisothiazol-3-one sodium salt with N,N-dimethylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 25-30°C . The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then isolated and purified using industrial-scale chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperature0-25°C.
Substitution: Halogens, electrophiles; temperature25-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzisothiazole derivatives.
Scientific Research Applications
2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine involves its interaction with microbial cell membranes and enzymes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. Additionally, it inhibits key enzymes involved in microbial metabolism, thereby preventing their growth and proliferation . The molecular targets include bacterial cell wall synthesis enzymes and fungal ergosterol biosynthesis pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: An aromatic heterocyclic compound with similar antimicrobial properties.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and antimicrobial activity.
1,2-Benzisothiazol-3-one: A precursor in the synthesis of various benzisothiazole derivatives with antimicrobial properties.
Uniqueness
2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine stands out due to its unique combination of a benzisothiazole ring and an amine group, which enhances its biological activity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its broad-spectrum antimicrobial activity make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
94087-31-7 |
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Molecular Formula |
C12H16N2OS |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-(1,2-benzothiazol-3-yloxy)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H16N2OS/c1-9(8-14(2)3)15-12-10-6-4-5-7-11(10)16-13-12/h4-7,9H,8H2,1-3H3 |
InChI Key |
RPTSTYWJKBQOIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)OC1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
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